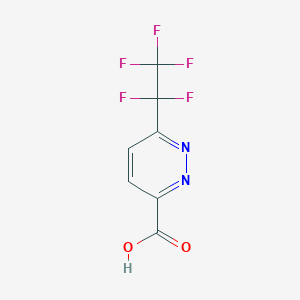![molecular formula C13H22O4 B11756498 (3aR,6R,6aR)-6-(tert-Butoxymethyl)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-one](/img/structure/B11756498.png)
(3aR,6R,6aR)-6-(tert-Butoxymethyl)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3aR,6R,6aR)-6-(tert-Butoxymethyl)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-one is a complex organic compound with a unique structure that includes a cyclopentane ring fused with a dioxolane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,6R,6aR)-6-(tert-Butoxymethyl)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-one typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and scalability. The use of microwave irradiation has also been explored to accelerate reaction times and improve yields . Additionally, the purification of the compound is typically achieved through techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
(3aR,6R,6aR)-6-(tert-Butoxymethyl)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
科学研究应用
(3aR,6R,6aR)-6-(tert-Butoxymethyl)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-one has several applications in scientific research:
作用机制
The mechanism by which (3aR,6R,6aR)-6-(tert-Butoxymethyl)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-one exerts its effects involves its interaction with specific molecular targets. These interactions can include binding to enzymes or receptors, leading to changes in their activity or function. The pathways involved may include signal transduction cascades or metabolic processes, depending on the context of its use .
相似化合物的比较
Similar Compounds
(3aR,6aR)-2,2-Dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one: This compound shares a similar core structure but lacks the tert-butoxymethyl group, which can significantly alter its chemical properties and reactivity
5(S)-((3aR,4R,6aR)-2,2-Dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-2-phenyl-4,5-dihydrooxazole: Another related compound with additional functional groups that provide different chemical and biological properties.
Uniqueness
The presence of the tert-butoxymethyl group in (3aR,6R,6aR)-6-(tert-Butoxymethyl)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-one distinguishes it from similar compounds, enhancing its solubility and stability. This unique feature makes it particularly valuable in applications requiring these properties .
属性
分子式 |
C13H22O4 |
|---|---|
分子量 |
242.31 g/mol |
IUPAC 名称 |
(3aR,6R,6aR)-2,2-dimethyl-6-[(2-methylpropan-2-yl)oxymethyl]-3a,5,6,6a-tetrahydrocyclopenta[d][1,3]dioxol-4-one |
InChI |
InChI=1S/C13H22O4/c1-12(2,3)15-7-8-6-9(14)11-10(8)16-13(4,5)17-11/h8,10-11H,6-7H2,1-5H3/t8-,10-,11+/m1/s1 |
InChI 键 |
UUESWEJJLSMKFT-IEBDPFPHSA-N |
手性 SMILES |
CC1(O[C@@H]2[C@H](CC(=O)[C@@H]2O1)COC(C)(C)C)C |
规范 SMILES |
CC1(OC2C(CC(=O)C2O1)COC(C)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl [(2S,3S)-2-(hydroxymethyl)-4-oxoazetidin-3-yl]carbamate](/img/structure/B11756422.png)

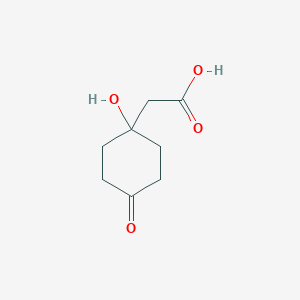
![7-Fluoro-8-hydroxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one](/img/structure/B11756441.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11756443.png)
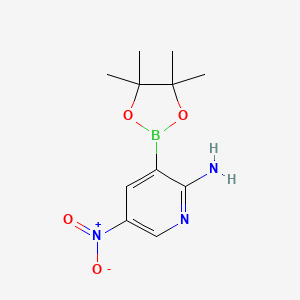
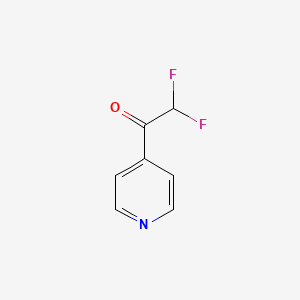
![[(1-ethyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11756456.png)
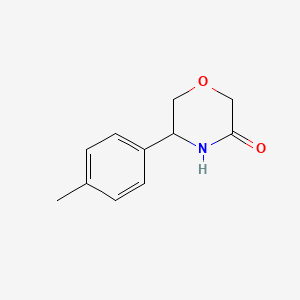
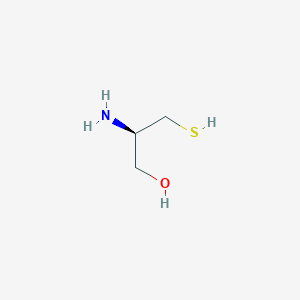
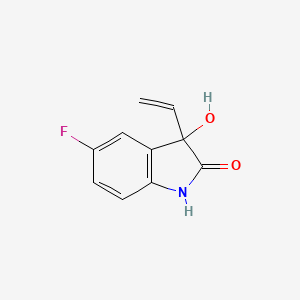

![[4-(5-Propyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid](/img/structure/B11756483.png)
